molecular formula C9H11BrFN B1411173 3-bromo-4-fluoro-N-propylaniline CAS No. 1565121-54-1

3-bromo-4-fluoro-N-propylaniline

Cat. No.: B1411173
CAS No.: 1565121-54-1
M. Wt: 232.09 g/mol
InChI Key: RKFRYCHMIGYFSR-UHFFFAOYSA-N
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Description

“3-bromo-4-fluoro-N-propylaniline” is a chemical compound with the molecular formula C9H11BrFN . It is used in various research and industrial applications .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with bromo, fluoro, and propylamine groups . The InChI code for this compound is 1S/C9H11BrFN/c1-2-5-12-7-3-4-9(11)8(10)6-7/h3-4,6,12H,2,5H2,1H3 .

Scientific Research Applications

Chemical Synthesis and Inhibitory Properties

3-bromo-4-fluoro-N-propylaniline has been explored in chemical syntheses and its inhibitory properties in biological systems. A study by Todd, Carpenter, and Schwarcz (1989) described the synthesis of various halogenated compounds, including those related to this compound, and their role as inhibitors in brain tissue (Todd, Carpenter, & Schwarcz, 1989).

Nucleobase Anion Glycosylation

Research by He, Mikhailopulo, and Seela (2003) involved the nucleobase anion glycosylation of a compound closely related to this compound. This study contributes to the understanding of how such compounds can be utilized in the synthesis of modified DNA constituents (He, Mikhailopulo, & Seela, 2003).

Reaction with Acylating Agents

Miura, Takaku, Nawata, and Hamana (1991) explored the reactions of halogenated anilines, including derivatives similar to this compound, with various acylating agents. These reactions are crucial for the synthesis of complex organic compounds (Miura, Takaku, Nawata, & Hamana, 1991).

Fluorimetric Determination in Biochemistry

Imai and Watanabe (1981) conducted research on the fluorimetric determination of amino acids using halogenated compounds, including those related to this compound. This method is significant in biochemical analyses (Imai & Watanabe, 1981).

Liquid Crystalline Properties

Sakagami and Nakamizo (1980) synthesized and studied the liquid crystalline properties of various halogenated anilines, including compounds similar to this compound. This research is relevant to the development of new materials with unique properties (Sakagami & Nakamizo, 1980).

Synthesis of Bromofluorinated Compounds

The synthesis of bromofluorinated compounds, which includes studies on derivatives similar to this compound, has been a topic of interest. Suga, Hamatani, Guggisberg, and Schlosser (1990) researched this area, contributing to the field of organic synthesis (Suga, Hamatani, Guggisberg, & Schlosser, 1990).

Applications in Medicinal Chemistry

In medicinal chemistry, the derivatives of this compound have been utilized. For instance, research by Van Hende, Verniest, Deroose, Thuring, Macdonald, and de Kimpe (2009) involved synthesizing new cyclic fluorinated beta-amino acids, showcasing the compound's potential in drug development (Van Hende et al., 2009).

Safety and Hazards

Safety data sheets indicate that “3-bromo-4-fluoro-N-propylaniline” may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Properties

IUPAC Name

3-bromo-4-fluoro-N-propylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN/c1-2-5-12-7-3-4-9(11)8(10)6-7/h3-4,6,12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFRYCHMIGYFSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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